3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Description
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives have been synthesized to modify the pharmacokinetic profiles of various drug candidates .
Biological Activity
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.2 g/mol
- CAS Number : 2097931-18-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of thiadiazole compounds can demonstrate significant anticancer effects. For instance, structure–activity relationship (SAR) studies have identified that para-substituted halogen and hydroxy derivatives possess notable activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups like chlorine enhances this activity, indicating a correlation between structural modifications and biological efficacy .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
D-16 | MCF-7 | 5.0 | Induction of apoptosis |
D-4 | MCF-7 | 7.5 | Cell cycle arrest |
D-20 | A549 | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents at the para position significantly enhances this antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
D-1 | Staphylococcus aureus | 12 µg/mL |
D-20 | Escherichia coli | 15 µg/mL |
D-4 | Candida albicans | 10 µg/mL |
Antioxidant Potential
Antioxidant assays have demonstrated that certain derivatives of this compound can scavenge free radicals effectively. The antioxidant activity is believed to stem from the ability of the thiadiazole ring to stabilize free radicals through electron donation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate signaling pathways related to cell growth, apoptosis, and microbial resistance.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:
- Anticancer Study : A study published in PMC demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, revealing promising results for compounds containing halogen substitutions .
- Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant radical scavenging activity for selected derivatives .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-8-1-2-10(11(15)5-8)13(19)18-4-3-9(7-18)20-12-6-16-21-17-12/h1-2,5-6,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQIBISUYZHEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.